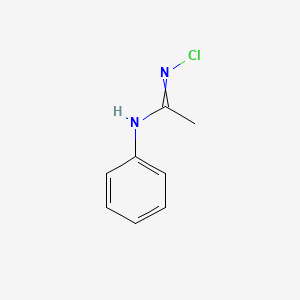

N'-chloro-N-phenylethanimidamide

Description

Structure

3D Structure

Properties

CAS No. |

61253-73-4 |

|---|---|

Molecular Formula |

C8H9ClN2 |

Molecular Weight |

168.62 g/mol |

IUPAC Name |

N'-chloro-N-phenylethanimidamide |

InChI |

InChI=1S/C8H9ClN2/c1-7(11-9)10-8-5-3-2-4-6-8/h2-6H,1H3,(H,10,11) |

InChI Key |

IVFFPQPMUDDXJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NCl)NC1=CC=CC=C1 |

Origin of Product |

United States |

Mechanistic Investigations of N Chloro N Phenylethanimidamide Reactivity

Elucidation of Reaction Pathways and Intermediates

The chemical transformations of N'-chloro-N-phenylethanimidamide are governed by the interplay of its structural features. The electron-withdrawing nature of the chlorine atom polarizes the N-Cl bond, rendering the chlorine atom electrophilic and the nitrogen atom susceptible to nucleophilic attack. Concurrently, the imidamide moiety can participate in various rearrangements and cyclization reactions.

Identification and Characterization of Key Reactive Intermediates

The reactions of N-chloroamides and related compounds are often characterized by the formation of transient intermediates. In the case of this compound, several key reactive intermediates can be postulated based on analogous systems. For instance, in reactions involving N-chloroamides, the formation of nitrenium ions, nitrenes, or radical species has been proposed.

In a related context, the reduction of 2-chloro-N-phenylpropanamide with lithium aluminium hydride has been shown to proceed through a 2-methyl-N-phenylaziridine intermediate. psu.edu This suggests that intramolecular nucleophilic substitution can lead to cyclic intermediates. While not a direct analogue, this highlights the potential for the nitrogen and the chlorinated carbon in related structures to interact.

Furthermore, studies on the amidation of carboxylic acids using N-chlorophthalimide and triphenylphosphine (B44618) have identified the in situ formation of chloro-phosphonium and imido-phosphonium salts as reactive intermediates. nih.gov These species act as activating agents for the carboxylic acid. While the system is different, it underscores the possibility of this compound forming complex intermediates in the presence of other reagents.

Analysis of Transition State Structures and Energetics

The determination of transition state structures and their corresponding energies is crucial for understanding reaction kinetics and selectivity. For reactions involving this compound, computational chemistry would be a primary tool for such analyses, as the transition states are, by nature, fleeting and difficult to observe experimentally.

For analogous SN2 reactions, such as the methylation of norepinephrine (B1679862) catalyzed by phenylethanolamine N-methyltransferase, transition state analogues have been designed and synthesized to probe the geometry and electronic properties of the transition state. nih.govnih.gov These studies provide a framework for how the transition state of reactions involving the transfer of a group from nitrogen might be approached. The transition state in such a reaction would likely involve a specific geometry where the attacking nucleophile, the nitrogen atom, and the leaving group (in this case, the chlorine) are aligned.

The activation energies for the reactions of various amides with chlorine have been determined to be in the range of 62-88 kJ/mol. nih.gov This provides an estimate for the energetic barrier that might be expected for the formation of this compound from its corresponding imidamide.

Role of Intermolecular Interactions, Including Hydrogen Bonding, in Reaction Mechanisms

Intermolecular forces play a critical role in dictating the course of chemical reactions. Hydrogen bonding, in particular, can pre-organize reactants, stabilize transition states, and influence product distributions. In reactions involving this compound, the nitrogen and potentially the phenyl ring can participate in hydrogen bonding.

The significance of C-H···O hydrogen bonds in stabilizing molecular structures is well-established. nih.gov In the context of this compound, the N-H proton (in its tautomeric imidic acid chloride form) could engage in hydrogen bonding with solvent molecules or other reagents. This interaction can influence the compound's conformation and reactivity. Studies on 4-anilino-5-fluoroquinazolines have demonstrated the presence of intramolecular N−H···F hydrogen bonds, which affect the conformation and electronic properties of the molecule. nih.gov This suggests that similar intramolecular interactions could be relevant for substituted derivatives of this compound.

Influence of Catalysis on Reaction Kinetics, Thermodynamics, and Selectivity

Catalysis can profoundly alter the rate, equilibrium, and selectivity of chemical reactions involving this compound. Both acid and base catalysis, as well as transition metal catalysis, could potentially be employed.

For instance, Lewis acid catalysis has been shown to facilitate the reduction of aziridine (B145994) intermediates formed during the reduction of 2-chloro-N-phenylpropanamide. psu.edu A Lewis acid could coordinate to the nitrogen or chlorine atom of this compound, increasing the electrophilicity of the chlorine and promoting nucleophilic attack.

Cooperative catalysis, using a combination of a metal and an organic co-catalyst, has been effectively used in N-H insertion reactions. nih.gov A similar strategy could be envisioned for reactions of this compound, where a chiral catalyst system could control the stereochemical outcome.

The table below presents data on the effect of a catalyst on reaction yield and enantiomeric ratio for a related N-H insertion reaction.

| Entry | Catalyst System | Yield (%) | Enantiomeric Ratio |

| 1 | Copper-Squaramide | 96 | 84:16 |

| 2 | Copper-Squaramide (recrystallized) | 55 | 99:1 |

Data adapted from a study on cooperative copper-squaramide catalysis for enantioselective N-H insertion reactions. nih.gov

Stereochemical Aspects and Control in Reactions Involving this compound

When this compound reacts with chiral molecules or under the influence of a chiral catalyst, the formation of stereoisomeric products is possible. The control of stereochemistry is a central theme in modern organic synthesis.

The reduction of 2-chloro-N-phenylpropanamide, a structurally related secondary amide, with lithium aluminium hydride leads to a mixture of N-propylaniline and the rearranged product N-isopropylaniline, indicating a lack of complete regioselectivity which can be influenced by catalysis. psu.edu

For reactions involving the generation of a new stereocenter, the use of chiral catalysts is a common strategy. In the context of N-H insertion reactions, cooperative catalysis with a chiral squaramide ligand has been shown to induce high levels of enantioselectivity. nih.gov This approach could be applicable to reactions of this compound with prochiral nucleophiles, allowing for the synthesis of enantioenriched products. The facial selectivity of the attack on the intermediate would be dictated by the chiral environment created by the catalyst.

Advanced Spectroscopic and Structural Elucidation for Research Applications

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed ¹H NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of N'-chloro-N-phenylethanimidamide is expected to show distinct signals corresponding to the protons of the phenyl group and the ethanimidamide moiety. The protons on the phenyl ring would typically appear in the aromatic region (δ 7.0-8.0 ppm). The exact chemical shifts and coupling patterns would be influenced by the electronic effects of the ethanimidamide substituent. Protons ortho to the substituent would likely be the most deshielded.

The methyl group protons of the ethanimidamide would likely appear as a singlet in the upfield region of the spectrum. Based on data for similar acetamide (B32628) structures, this signal can be predicted to be in the range of δ 2.0-2.5 ppm. The N-H proton, if present in tautomeric forms, would exhibit a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. In related N-phenylamides, the amide proton signal appears downfield, often above δ 8.0 ppm. researchgate.net

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Phenyl H (ortho) | 7.5 - 7.8 | Doublet or Multiplet | ~7-8 |

| Phenyl H (meta) | 7.3 - 7.5 | Triplet or Multiplet | ~7-8 |

| Phenyl H (para) | 7.2 - 7.4 | Triplet or Multiplet | ~7-8 |

| CH₃ | 2.1 - 2.4 | Singlet | N/A |

¹³C NMR and Heteronuclear NMR for Carbon and Nitrogen Framework Elucidation

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The carbonyl carbon (or imine carbon in this case) is expected to be the most downfield signal, likely appearing in the range of δ 160-170 ppm, a region characteristic of amide and imine carbons. nih.govpsu.edu The carbons of the phenyl ring would resonate between δ 120-140 ppm, with the ipso-carbon (the one attached to the nitrogen) being influenced by the substituent. The methyl carbon would be found in the upfield region, typically around δ 20-30 ppm.

Heteronuclear NMR techniques, such as ¹⁵N NMR, would be invaluable for directly observing the nitrogen atoms. The chemical shifts of the nitrogen atoms would confirm the N-chloro and N-phenyl substitutions. ipb.pt

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=N | 160 - 170 |

| Phenyl C (ipso) | 135 - 145 |

| Phenyl C (ortho, meta, para) | 120 - 130 |

| CH₃ | 20 - 30 |

Application of Two-Dimensional NMR Techniques for Connectivity and Proximity Information

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals and confirming the connectivity of the molecule. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons on the phenyl ring, helping to assign the ortho, meta, and para positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This would be critical in establishing the connectivity between the phenyl ring, the nitrogen atom, and the ethanimidamide backbone. For instance, correlations between the ortho-protons of the phenyl ring and the imine carbon would confirm the N-phenyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bonding Characteristics

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov

For this compound, the key vibrational modes would be:

C=N Stretching: The carbon-nitrogen double bond of the imidamide group is expected to show a strong absorption in the range of 1640-1690 cm⁻¹.

Aromatic C=C Stretching: The phenyl group will exhibit several characteristic bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen single bond would likely appear in the 1200-1350 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted FTIR/Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=N Stretch | 1640 - 1690 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. nih.gov For this compound (C₈H₉ClN₂), the expected exact mass would be approximately 168.0454 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak would be observed, which is characteristic of compounds containing one chlorine atom.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways, including:

Loss of a chlorine radical (Cl•) to give a fragment at [M-35]⁺.

Cleavage of the N-N bond.

Fragmentation of the phenyl ring.

Loss of a methyl group (CH₃•).

Analysis of these fragmentation patterns would provide further confirmation of the compound's structure.

X-Ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. While no specific X-ray diffraction data for this compound has been found in the reviewed literature, insights can be drawn from the crystal structures of related compounds, such as N,N′-(1,2-phenylene)bis(2-chloroacetamide). nih.gov

In the solid state, this compound would likely adopt a conformation that minimizes steric hindrance. The planarity of the phenyl ring and the imidamide group would be of interest. Intermolecular interactions, such as hydrogen bonding (if tautomers are present) and van der Waals forces, would dictate the crystal packing arrangement. It is plausible that molecules would pack in a way that allows for interactions between the phenyl rings and the polar imidamide groups. The presence of the chlorine atom could also lead to specific halogen bonding interactions within the crystal lattice.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the chemical compound This compound that would allow for a detailed discussion of its advanced spectroscopic and structural elucidation. The integration of multi-spectroscopic data for the holistic structural research of this particular compound has not been documented in the accessible resources.

While research exists for structurally related compounds, such as N-substituted chloroacetamides, this information is not directly applicable to this compound due to significant differences in their chemical structures, particularly the presence of an ethanimidamide moiety (C=N) instead of an acetamide moiety (C=O).

Therefore, the generation of a scientifically accurate article adhering to the requested detailed outline for this compound is not possible at this time due to the absence of specific research findings for this compound.

Theoretical and Computational Investigations of N Chloro N Phenylethanimidamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are powerful computational tools used to investigate the properties of molecules at the atomic and electronic levels. Methods such as Density Functional Theory (DFT) and ab initio calculations are frequently employed to predict molecular structures, energies, and various physicochemical properties. nih.gov For a compound like N'-chloro-N-phenylethanimidamide, these calculations can provide significant insights into its behavior, even in the absence of extensive experimental data. DFT methods, such as B3LYP, are commonly used for their balance of accuracy and computational cost in studying organic molecules. nih.govresearchgate.net

Electronic Structure Analysis (HOMO, LUMO Energy Levels, Band Gap Energy)

The electronic structure of a molecule is fundamental to understanding its reactivity and optical properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. nih.gov

Interactive Data Table: Electronic Structure Parameters for this compound

| Parameter | Value |

| HOMO Energy Level | Data not available |

| LUMO Energy Level | Data not available |

| Band Gap Energy (ΔE) | Data not available |

Molecular Reactivity Descriptors (Ionization Potential, Electron Affinity, Hardness, Softness, Electrophilicity, Nucleophilicity)

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a more detailed picture of a molecule's potential to participate in chemical reactions.

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron (approximated as A ≈ -ELUMO).

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (η ≈ (I - A) / 2).

Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud is polarized.

Electrophilicity (ω): An index that quantifies the ability of a molecule to accept electrons (ω = μ² / 2η, where μ is the electronic chemical potential).

Nucleophilicity: The ability of a molecule to donate electrons.

Interactive Data Table: Molecular Reactivity Descriptors for this compound

| Descriptor | Value |

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Hardness (η) | Data not available |

| Softness (S) | Data not available |

| Electrophilicity (ω) | Data not available |

| Nucleophilicity | Data not available |

Conformational Analysis and Energetic Landscapes

The three-dimensional structure of a molecule is crucial for its function and reactivity. Conformational analysis involves identifying the stable conformers (isomers that can be interconverted by rotation around single bonds) and determining their relative energies. mdpi.commdpi.com For a flexible molecule like this compound, multiple conformers may exist due to rotation around the C-N and C-C single bonds.

Computational methods can be used to explore the potential energy surface of the molecule, locating energy minima that correspond to stable conformers and transition states that represent the energy barriers between them. sciforum.net This analysis helps in understanding the preferred shape of the molecule in different environments. Studies on similar molecules often reveal how different conformers can influence crystal packing and biological activity. researchgate.net

Computational Mechanistic Modeling

Computational mechanistic modeling allows for the in-depth study of chemical reaction mechanisms, providing information that can be difficult to obtain experimentally.

Prediction of Reaction Pathways and Energy Barriers

By mapping the potential energy surface, computational chemistry can be used to predict the most likely pathways for a chemical reaction. This involves identifying the reactants, products, and any intermediates and transition states. The energy barriers associated with each step of the reaction can be calculated, which helps in determining the reaction rate and understanding the factors that control the reaction's outcome. For this compound, this could involve studying its hydrolysis, rearrangement reactions, or its reactions with other molecules.

Simulation and Visualization of Intermediate and Transition State Structures

A key advantage of computational modeling is the ability to simulate and visualize the structures of short-lived species like intermediates and transition states. nih.govnih.gov These structures are often highly unstable and difficult to observe experimentally. Understanding the geometry and electronic structure of these transient species is essential for a complete understanding of the reaction mechanism. For example, in a substitution reaction involving the chlorine atom of this compound, the structure of the transition state would reveal the nature of the bond-breaking and bond-forming processes.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solvent Effects

The choice of solvent is a critical parameter in MD simulations as it can significantly influence the dynamic behavior of the solute. Simulations can be performed in various explicit solvents, such as water, methanol (B129727), or less polar environments like chloroform, to mimic different experimental conditions. nih.govrsc.org The solvent's polarity and hydrogen-bonding capabilities would affect the conformational preferences of this compound. For instance, in a polar protic solvent like water, it is expected that the solvent molecules would form hydrogen bonds with the nitrogen atoms of the imidamide group, potentially stabilizing certain conformations over others. In contrast, in a non-polar aprotic solvent, intramolecular interactions might play a more dominant role in determining the molecule's shape.

By analyzing the trajectories from MD simulations, various properties can be calculated to understand the solvent's effect. These include the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, and the solvation free energy, which quantifies the energetic cost or gain of transferring the molecule from a vacuum to the solvent. For example, studies on similar chlorinated compounds have shown that the solvent can influence the accessibility of certain functional groups, which in turn can affect reactivity and intermolecular interactions. nih.gov

The following table summarizes the potential focus of MD simulations on this compound in different solvent environments, based on general principles and studies of related molecules.

| Solvent Type | Potential Effects on this compound | Key Properties to Analyze from MD Simulations |

| Polar Protic (e.g., Water, Methanol) | Stabilization of polar conformations; potential for hydrogen bonding with the imidamide nitrogen atoms. acs.org | Radial distribution functions of solvent around nitrogen atoms; solvation free energy; conformational population analysis. |

| Polar Aprotic (e.g., Acetonitrile (B52724), DMSO) | Dipole-dipole interactions between the solvent and the polar C-Cl and C=N bonds; influence on rotational barriers. rsc.org | Analysis of dihedral angle distributions; calculation of the molecular dipole moment fluctuations. |

| Non-Polar (e.g., Chloroform, Toluene) | Dominance of intramolecular forces and van der Waals interactions; potential for π-stacking interactions with aromatic solvents. acs.org | Root-mean-square deviation (RMSD) to assess conformational stability; analysis of intramolecular hydrogen bonding. |

Analysis of Intermolecular and Non-Covalent Interactions

The intermolecular and non-covalent interactions of this compound are crucial for understanding its physical properties, such as its melting point and boiling point, as well as its interactions with other molecules in a biological or chemical system. These interactions are weaker than covalent bonds but collectively play a significant role in molecular recognition and self-assembly. libretexts.orgkhanacademy.org

The primary types of non-covalent interactions expected for this compound include:

Dipole-Dipole Interactions: The molecule possesses several polar bonds, most notably the C-Cl and C=N bonds, resulting in a net molecular dipole moment. These permanent dipoles can align with the dipoles of neighboring molecules, leading to attractive electrostatic interactions. libretexts.org

Halogen Bonding: The chlorine atom in this compound can act as a halogen bond donor. This is a directional interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as a lone pair on a nitrogen or oxygen atom. libretexts.org

π-Interactions: The phenyl group can participate in various π-interactions. These include π-π stacking, where the aromatic rings of two molecules stack on top of each other, and CH-π interactions, where a C-H bond interacts with the π-electron cloud of the phenyl ring. khanacademy.org

Computational methods such as Density Functional Theory (DFT) and symmetry-adapted perturbation theory (SAPT) can be employed to quantify the strength and nature of these interactions. These calculations can provide detailed information about the geometry and energy of the dimers and larger clusters of this compound, revealing the dominant intermolecular forces at play.

The following table summarizes the expected non-covalent interactions and their potential significance for this compound.

| Type of Interaction | Structural Feature(s) Involved | Estimated Strength | Significance |

| Dipole-Dipole | C-Cl bond, C=N bond, C-N bonds | Moderate | Influences molecular packing in the solid state and solubility in polar solvents. |

| London Dispersion | Entire molecule, especially the phenyl ring | Weak to Moderate | Contributes significantly to overall cohesion, especially in non-polar environments. |

| Halogen Bonding | Chlorine atom | Weak | Can provide directionality to intermolecular interactions, influencing crystal packing. |

| π-π Stacking | Phenyl ring | Weak to Moderate | Important for self-assembly and interactions with other aromatic systems. |

| CH-π Interactions | C-H bonds and the phenyl ring | Weak | Contribute to the overall stability of molecular complexes. |

In Silico Screening and Molecular Docking Studies for Potential Binding Interactions (excluding clinical drug discovery)

In silico screening and molecular docking are computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or nucleic acid. These methods are instrumental in identifying potential binding interactions for a given compound, which can be valuable in various fields of chemical research beyond clinical drug discovery, for example, in the development of probes for biological research or in understanding enzymatic mechanisms. While specific docking studies for this compound are not published, the general methodology and its potential applications can be discussed based on studies of similar compounds like other amide and imidamide derivatives. nih.govnih.govresearchgate.net

Molecular docking simulations would involve placing this compound into the binding site of a target macromolecule and evaluating the fit using a scoring function. The scoring function estimates the binding free energy, with lower scores generally indicating a more favorable interaction. The results of a docking study would provide a predicted binding pose and an associated binding affinity.

Virtual screening, a broader application of molecular docking, could be used to screen a library of compounds, including this compound, against a specific target to identify potential binders. Conversely, one could dock this compound against a panel of different proteins to explore its potential interaction partners. nih.govnih.gov

The binding interactions predicted by molecular docking for this compound would be a combination of the non-covalent interactions discussed in the previous section. For example, the phenyl group could form hydrophobic interactions or π-stacking with aromatic amino acid residues in a protein's binding pocket. The chlorine atom could participate in halogen bonding with an electron-rich atom, and the imidamide group could form hydrogen bonds with appropriate donor or acceptor groups in the binding site.

The following table outlines a hypothetical molecular docking study of this compound against a generic protein target, detailing the potential interactions and the information that could be gleaned from such a study.

| Stage of Study | Description | Information Obtained |

| Target Selection | A protein with a well-defined binding pocket is chosen based on a research question (e.g., an enzyme involved in a specific metabolic pathway). | Identification of a relevant macromolecular partner for the compound. |

| Ligand Preparation | A 3D structure of this compound is generated and its energy is minimized. | A low-energy conformation of the ligand is ready for docking. |

| Docking Simulation | The ligand is placed into the binding site of the protein and its orientation and conformation are sampled. | A set of possible binding poses of the ligand within the target's active site. |

| Scoring and Analysis | The binding poses are ranked based on a scoring function, and the top-ranked poses are analyzed for their intermolecular interactions. | A predicted binding affinity (e.g., in kcal/mol) and a detailed view of the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) that stabilize the complex. |

Applications in Advanced Organic Synthesis and Chemical Transformations

Utility as an Electrophilic Chlorinating Reagent in Diverse Substrates

N-chloroamidines, the class of compounds to which N'-chloro-N-phenylethanimidamide belongs, are recognized as effective electrophilic chlorinating agents. nih.gov They can transfer a positive chlorine equivalent (Cl+) to a variety of nucleophilic substrates. While research on this compound specifically is focused, the general reactivity pattern of related N-chloro compounds suggests its utility in these transformations. nih.govenamine.net For instance, N-chloramides and related reagents are known to chlorinate activated aromatic compounds like phenols and electron-rich heterocycles. nih.gov The reaction proceeds via an electrophilic aromatic substitution mechanism where the N-Cl bond is cleaved upon attack by the nucleophilic substrate. nih.gov

Similarly, carbanionic substrates such as those derived from β-diketones and β-ketoesters are susceptible to chlorination by N-chloro reagents, often without the need for strong bases. researchgate.net This highlights the potential of this compound as a mild chlorinating agent for activated methylene (B1212753) compounds.

Table 1: Potential Electrophilic Chlorination Reactions

| Substrate Type | Product Type | Reagent Class Function |

|---|---|---|

| Phenols | Chlorinated Phenols | Electrophilic Aromatic Substitution |

| β-Diketones | α-Chloro-β-diketones | Chlorination of Enolates |

| β-Ketoesters | α-Chloro-β-ketoesters | Chlorination of Enolates |

Participation in C-H Activation and Direct Functionalization Reactions

Modern synthetic chemistry has increasingly focused on the direct functionalization of otherwise inert C-H bonds. N-chloroamides have recently been identified as effective directing groups in transition-metal-catalyzed C-H activation reactions. rsc.orgchemrxiv.org In these processes, the amide functionality coordinates to a metal center (e.g., Cobalt(III)), positioning it to selectively activate a C-H bond, typically at the ortho-position of an aromatic ring. rsc.orgchemrxiv.org The N-Cl bond acts as an internal oxidant, facilitating the catalytic cycle.

While this compound is an imidamide rather than a simple amide, its structural similarity suggests potential applicability in analogous transformations. The amidine nitrogen could serve as a directing group for a metal catalyst. Following a directed C-H activation event, the reagent could undergo annulation with coupling partners like alkenes or alkynes to construct complex heterocyclic systems such as isoquinolones. rsc.orgnih.gov This approach offers a highly efficient and atom-economical route to valuable nitrogen-containing polycycles.

Role in Cascade, Cycloaddition, and Rearrangement Reactions

The true synthetic power of this compound is showcased in its ability to initiate cascade reactions, which involve multiple bond-forming events in a single operation. digitellinc.comnih.gov A prime example is its reaction with sulfur nucleophiles to form 1,2,4-thiadiazoles. organic-chemistry.org This transformation is not a simple substitution but a complex sequence involving nucleophilic attack, cyclization, and elimination of a leaving group, effectively constructing the heterocyclic ring in one pot.

This type of reaction can be considered a formal [3+2] cycloaddition, where the N-C-N fragment of the imidamide acts as a three-atom component and the sulfur and its associated atom act as the two-atom component. nih.gov Such cascade cyclizations are highly valuable for rapidly building molecular complexity from simple starting materials. digitellinc.comnih.gov

Development of Novel Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The development of new methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a cornerstone of organic synthesis. nih.gov this compound serves as a key reagent in reactions that create both C-N and C-S bonds simultaneously.

The synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles is a well-documented application of N-chloroamidines. organic-chemistry.org In these reactions, the N-chloroamidine reacts with sources of sulfur, such as isothiocyanates or dithioesters, to forge the heterocyclic core. organic-chemistry.org This process involves the formation of an intramolecular N-S bond, a critical step in the cyclization process. organic-chemistry.org The versatility of this method allows for a wide range of substituents to be incorporated into the final thiadiazole product, making it a powerful tool for generating libraries of medicinally relevant compounds. organic-chemistry.orgnih.gov

Table 2: Heterocycle Synthesis from N-Chloroamidines

| Reactant | Product | Bonds Formed | Reaction Type |

|---|---|---|---|

| N-Chloroamidine + Isothiocyanate | 5-Amino-1,2,4-thiadiazole | C-N, N-S | Oxidative Cyclization organic-chemistry.org |

Function as a Precursor for Advanced Synthetic Building Blocks and Fragments

A key strategy in modern synthesis is the creation of versatile building blocks that can be further elaborated into more complex target molecules. nih.govnih.govrsc.org this compound excels in this role, as its reaction products are often stable, functionalized heterocycles that serve as platforms for further diversification. nih.govresearchgate.net

For example, the 1,2,4-thiadiazole (B1232254) ring system synthesized from this reagent is a privileged scaffold in medicinal chemistry. nih.govnih.govrsc.org Once formed, the thiadiazole can be modified at various positions. For instance, a 5-chloro-3-phenyl-1,2,4-thiadiazole, prepared through related chemistry, can undergo subsequent nucleophilic substitution reactions with various nitrogen, sulfur, and oxygen nucleophiles, demonstrating its utility as a versatile synthetic hub. nih.gov This transforms the initial simple imidamide into a valuable, multifunctional building block for drug discovery and materials science. rsc.orgresearchgate.net

Contributions to Modular and Fragment-Based Synthesis Approaches

Modular or fragment-based synthesis focuses on joining pre-functionalized molecular fragments in a convergent manner. This compound is an ideal reagent for such strategies. Its ability to react with a separate nucleophilic component (like a sulfur source) to form a stable heterocyclic product embodies a modular approach. organic-chemistry.org One can envision a synthetic plan where the N-phenyl ethanimidamide core represents one module and the sulfur-containing reactant represents another.

By varying the structure of either the imidamide (e.g., changing the N-aryl group) or the coupling partner, a diverse array of final products can be accessed systematically. This modularity is highly advantageous for creating chemical libraries for screening purposes and for the streamlined synthesis of complex target molecules. The one-pot nature of many of these reactions further enhances the efficiency of this fragment-assembly approach. nih.govrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.